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Compound Name:
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diphenylphosphinate

Cat. No.: B1587753 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
Pentafluorophenyl diphenylphosphinate (FDPP) is a widely utilized coupling reagent in

organic synthesis, particularly in peptide and macrolide chemistry.[1][2] Its efficiency in

promoting amide bond formation with minimal racemization has made it a valuable tool for

chemists.[1][2] This technical guide provides a comprehensive overview of the spectroscopic

data for FDPP, offering a foundational understanding for its identification, characterization, and

quality control in research and development settings. While a complete set of publicly available

spectra for this specific molecule is limited, this document compiles available information and

presents representative data from closely related compounds to offer a robust spectroscopic

profile.

Chemical Structure and Properties
Chemical Name: Pentafluorophenyl diphenylphosphinate

Synonyms: FDPP, Diphenylphosphinic acid pentafluorophenyl ester

CAS Number: 138687-69-1[3][4]

Molecular Formula: C₁₈H₁₀F₅O₂P[3]
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Molecular Weight: 384.24 g/mol [3][4]

Appearance: White to off-white solid

Melting Point: 47-50 °C[2]

Spectroscopic Data
A complete, verified set of spectra for Pentafluorophenyl diphenylphosphinate is not readily

available in the public domain. The following sections provide expected and representative data

based on the analysis of its structural fragments and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of FDPP. The

presence of ¹H, ¹³C, ¹⁹F, and ³¹P nuclei provides a wealth of information.

Table 1: Predicted and Representative NMR Chemical Shifts for Pentafluorophenyl
Diphenylphosphinate
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Nucleus
Predicted Chemical
Shift (δ, ppm)

Multiplicity Notes

¹H 7.20 - 8.20 Multiplet

The ten protons of the

two phenyl rings

attached to the

phosphorus atom are

expected to appear in

the aromatic region.

The exact chemical

shifts and coupling

patterns can be

complex due to

coupling with both

other protons and the

phosphorus atom.

¹³C 120 - 150 Multiplets

Signals for the

carbons of the

diphenylphosphinyl

and pentafluorophenyl

groups are expected.

Carbons directly

bonded to phosphorus

or fluorine will exhibit

coupling (J-coupling),

leading to splitting of

the signals. The

carbons of the C₆F₅

group are often

difficult to observe due

to C-F coupling.[5]

¹⁹F -140 to -170 Multiplets The five fluorine

atoms on the

pentafluorophenyl ring

will give rise to three

distinct signals with a

2:1:2 integration ratio,
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corresponding to the

ortho-, para-, and

meta-fluorines,

respectively.[6][7][8]

³¹P 20 - 40
Singlet (proton-

decoupled)

The chemical shift is

characteristic of a

pentavalent

phosphorus atom in a

phosphinate

environment.[9][10]

[11][12]

Note: Predicted values are based on typical ranges for the respective functional groups and

may vary depending on the solvent and other experimental conditions.

Infrared (IR) Spectroscopy
IR spectroscopy is useful for identifying the key functional groups present in FDPP.

Table 2: Expected Infrared Absorption Bands for Pentafluorophenyl Diphenylphosphinate

Wavenumber (cm⁻¹) Vibration Intensity

~3060 C-H stretch (aromatic) Medium

~1600, ~1480, ~1440 C=C stretch (aromatic) Medium-Strong

~1250 P=O stretch Strong

~1150 C-F stretch Strong

~950 P-O-C stretch Strong

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of the molecule.
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Table 3: Expected Mass Spectrometry Data for Pentafluorophenyl Diphenylphosphinate

Ion m/z (calculated) Expected Observation

[M]⁺ 384.03 Molecular ion peak.

[M-OC₆F₅]⁺ 201.05
Loss of the

pentafluorophenoxy group.

[C₆F₅O]⁺ 183.99 Pentafluorophenoxy cation.

[P(O)(C₆H₅)₂]⁺ 217.05 Diphenylphosphinoyl cation.

[C₁₂H₁₀]⁺ 154.08 Biphenyl fragment.

Raman Spectroscopy
Raman spectroscopy provides complementary vibrational information to IR spectroscopy.

Table 4: Expected Raman Shifts for Pentafluorophenyl Diphenylphosphinate

Raman Shift (cm⁻¹) Vibration

~1590 Phenyl ring breathing

~1180 P=O stretch

~1000 Phenyl ring breathing

Experimental Protocols
The following are general protocols for acquiring spectroscopic data for solid

organophosphorus compounds like FDPP. Instrument parameters should be optimized for the

specific instrument being used.

NMR Spectroscopy
Sample Preparation: Dissolve approximately 10-20 mg of Pentafluorophenyl
diphenylphosphinate in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-

d₆, DMSO-d₆) in a 5 mm NMR tube.
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¹H NMR:

Acquire a one-dimensional proton spectrum.

Typical parameters: 32-64 scans, relaxation delay of 1-2 seconds.

¹³C NMR:

Acquire a proton-decoupled carbon spectrum.

Due to the lower natural abundance of ¹³C and potential long relaxation times, a larger

number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

¹⁹F NMR:

Acquire a one-dimensional fluorine spectrum. ¹⁹F is a high-sensitivity nucleus, so fewer

scans are typically required compared to ¹³C.

³¹P NMR:

Acquire a proton-decoupled phosphorus spectrum. ³¹P is also a sensitive nucleus.

An external standard (e.g., 85% H₃PO₄) is typically used for chemical shift referencing.

Infrared (IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):

Place a small amount of the solid sample directly onto the ATR crystal.

Apply pressure to ensure good contact between the sample and the crystal.

Data Acquisition:

Collect the spectrum, typically in the range of 4000-400 cm⁻¹.

Perform a background scan prior to the sample scan.

Co-add 16-32 scans to improve the signal-to-noise ratio.
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Mass Spectrometry
Sample Preparation (Electron Ionization - EI):

Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol,

dichloromethane).

Introduce the sample into the mass spectrometer via a direct insertion probe or through a

gas chromatograph (GC-MS).

Data Acquisition:

Acquire the mass spectrum in the desired mass range (e.g., m/z 50-500).

Use a standard ionization energy of 70 eV for EI.

Visualization of Workflows and Relationships
The following diagrams illustrate key aspects of working with and characterizing

Pentafluorophenyl diphenylphosphinate.
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Caption: General workflow from synthesis to application of FDPP.
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Caption: Relationship between NMR nuclei and structural information for FDPP.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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